molecular formula C20H28O2 B10788312 9-cis-Retinoic Acid-d5

9-cis-Retinoic Acid-d5

Cat. No.: B10788312
M. Wt: 305.5 g/mol
InChI Key: SHGAZHPCJJPHSC-GOWYKSNKSA-N
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Description

All-trans Retinoic Acid-d5 is a deuterated form of all-trans retinoic acid, a metabolite of vitamin A. It is primarily used as an internal standard for the quantification of all-trans retinoic acid in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is known for its high purity and stability, making it a valuable tool in biochemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of all-trans Retinoic Acid-d5 involves the incorporation of deuterium atoms into the all-trans retinoic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of all-trans retinoic acid using deuterium gas in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of all-trans Retinoic Acid-d5 typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps of purification to ensure the high purity of the final product. The compound is then formulated into a solid form for ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions

All-trans Retinoic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of all-trans Retinoic Acid-d5 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of all-trans Retinoic Acid-d5 depend on the type of reaction. For example, oxidation can lead to the formation of various oxidized metabolites, while reduction can yield less oxidized derivatives .

Mechanism of Action

All-trans Retinoic Acid-d5 exerts its effects by binding to retinoic acid receptors (RARs), which are nuclear receptors involved in gene transcription. Upon binding, the compound induces conformational changes in the receptor, leading to the activation or repression of target genes. This process regulates various cellular functions, including differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

All-trans Retinoic Acid-d5 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal internal standard for analytical applications. This isotopic labeling allows for more accurate quantification and analysis compared to non-deuterated forms .

Properties

Molecular Formula

C20H28O2

Molecular Weight

305.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+/i3D3,10D2

InChI Key

SHGAZHPCJJPHSC-GOWYKSNKSA-N

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)(C)C)[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

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